5-シクロヘキシルオキサゾリジン-2-オン

説明

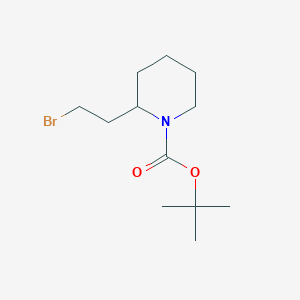

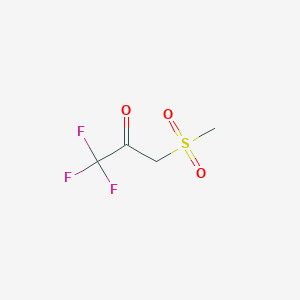

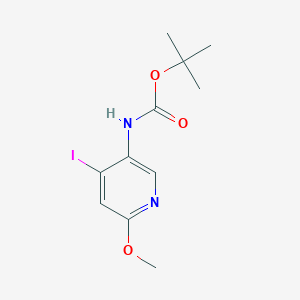

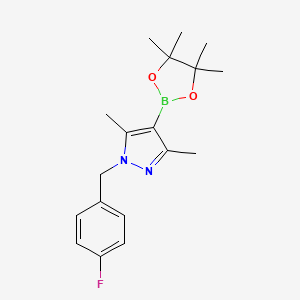

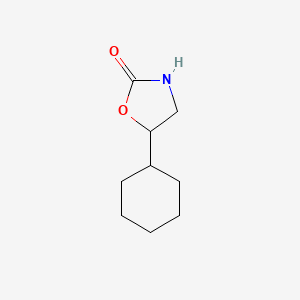

5-Cyclohexyloxazolidine-2-one is a cyclic organic compound with the molecular formula C9H15NO2. It is a type of oxazolidinone, which is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .

Synthesis Analysis

The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Various synthetic protocols of oxazolidinones are based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

Molecular Structure Analysis

The molecular structure of 5-Cyclohexyloxazolidine-2-one includes a five-membered heterocyclic ring with one nitrogen and one oxygen in its backbone . The molecular weight is 169.22 g/mol.

Chemical Reactions Analysis

Oxazolidinones are pivotal in the conversion of functional groups and the synthesis of new structural motifs . They are often involved in redox processes that pass through intermediates with short life-times . The manipulation of oxidation states in these molecules is key to many synthetic transformations .

科学的研究の応用

抗生物質開発

5-シクロヘキシルオキサゾリジン-2-オン: は、合成抗生物質の一種であるオキサゾリジノン誘導体です。 これらの化合物は、その独特の作用機序により注目を集めており、高い抗生物質効率と耐性機構に対する低い感受性を保証しています 。 特に、広範囲の多剤耐性グラム陽性菌に対するタンパク質合成阻害剤として有効です .

分析化学

分析化学では、5-シクロヘキシルオキサゾリジン-2-オン誘導体は、生物学的流体、組織、薬物、天然水など、さまざまなマトリックス中のオキサゾリジノンの分析的決定に使用されます 。 この目的には、UV-Visまたは質量分析計検出器と組み合わせた高速液体クロマトグラフィー(HPLC)が一般的に使用されます .

ドラッグデリバリーシステム

オキサゾリジノンの水溶性が低いことから、革新的なドラッグデリバリーシステムの開発が進められており、5-シクロヘキシルオキサゾリジン-2-オンはこれらのシステムにおいて、オキサゾリジノン系抗生物質のバイオアベイラビリティと治療効果を高める役割を果たしています .

耐性機構研究

抗生物質耐性機構の研究では、多くの場合、5-シクロヘキシルオキサゾリジン-2-オンが用いられます。 これは、抗生物質と細菌リボソームの相互作用を研究するためのモデル化合物として役立ち、細菌がどのように耐性を発達させるかについての情報を提供します .

合成有機化学

5-シクロヘキシルオキサゾリジン-2-オン構造は、合成有機化学において一般的な骨格です。 これは、立体選択的変換におけるキラル補助剤として使用され、複雑な有機分子の合成を支援します .

抗菌化学療法

抗菌化学療法では、5-シクロヘキシルオキサゾリジン-2-オンベースの薬剤が不可欠です。 これらは、抗菌開発におけるギャップを埋め、抗菌開発のための安定した研究インフラストラクチャを構築するための世界的な戦略の一部です .

天然物合成

生物学的に活性なオキサゾリジン-2-オン誘導体は天然物の中でまれですが、5-シクロヘキシルオキサゾリジン-2-オンは、これらの希少な天然化合物を模倣するために化学的に合成され、天然物合成の範囲を拡大しています .

多成分反応

5-シクロヘキシルオキサゾリジン-2-オン: は、多成分反応にも関与しています。 これらの反応は、グリーンケミストリーの礎であり、複雑な分子を最小限の廃棄物で合成するための効率的な経路を提供します .

作用機序

Target of Action

5-Cyclohexyloxazolidine-2-one belongs to the class of compounds known as oxazolidin-2-ones . These compounds have been found to exhibit antibacterial activity, with their primary targets being bacteria, particularly Gram-positive bacteria .

Mode of Action

The oxazolidin-2-ones are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis . This means that they inhibit the growth of enterococci and staphylococci, while they kill penicillin-susceptible S. pneumoniae and Bacteroides fragilis.

Biochemical Pathways

Oxazolidin-2-ones, in general, are known to interfere with bacterial protein synthesis . They do this by binding to the bacterial ribosome, thereby inhibiting the formation of the initiation complex for protein synthesis .

Pharmacokinetics

Studies on other oxazolidin-2-ones have shown positive results in terms of safety, tolerability, pharmacokinetics, and pharmacodynamics . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would play a significant role in their bioavailability and overall effectiveness.

Result of Action

The result of the action of 5-Cyclohexyloxazolidine-2-one would be the inhibition of bacterial growth or the killing of certain bacteria, depending on the specific type of bacteria . This could potentially lead to the resolution of bacterial infections.

Action Environment

The action, efficacy, and stability of 5-Cyclohexyloxazolidine-2-one could potentially be influenced by various environmental factors. For instance, the presence of other compounds or substances could potentially affect its action. Additionally, factors such as temperature, pH, and the presence of light could potentially affect its stability.

将来の方向性

Oxazolidinones have several biological applications in medicinal chemistry . They have promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases . Therefore, the future directions of 5-Cyclohexyloxazolidine-2-one could be in these areas.

生化学分析

Biochemical Properties

5-Cyclohexyloxazolidine-2-one plays a significant role in biochemical reactions, particularly in the inhibition of protein synthesis. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the ribosomal peptidyl transferase center, where it binds and inhibits the formation of peptide bonds, thereby preventing protein synthesis. This interaction is crucial for its antibacterial activity, as it effectively halts the growth of bacteria by disrupting their protein production machinery .

Cellular Effects

The effects of 5-Cyclohexyloxazolidine-2-one on various types of cells and cellular processes are profound. In bacterial cells, it inhibits protein synthesis, leading to cell death. In eukaryotic cells, it can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interfere with the NF-κB signaling pathway, which plays a critical role in immune response and inflammation . Additionally, 5-Cyclohexyloxazolidine-2-one can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of 5-Cyclohexyloxazolidine-2-one involves its binding to the ribosomal peptidyl transferase center. This binding inhibits the enzyme’s activity, preventing the formation of peptide bonds during protein synthesis. The compound’s structure allows it to fit precisely into the active site of the enzyme, blocking the necessary interactions for peptide bond formation . This inhibition is crucial for its antibacterial properties, as it effectively stops bacterial growth by disrupting their protein synthesis machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Cyclohexyloxazolidine-2-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under various conditions, but prolonged exposure to certain environments can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some cells developing resistance to the compound over time. This resistance is often due to mutations in the ribosomal peptidyl transferase center, which reduce the compound’s binding affinity.

Dosage Effects in Animal Models

The effects of 5-Cyclohexyloxazolidine-2-one vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without causing significant toxicity. At higher doses, toxic effects can be observed, including myelosuppression and neuropathy . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

5-Cyclohexyloxazolidine-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications and minimizing potential side effects.

Transport and Distribution

The transport and distribution of 5-Cyclohexyloxazolidine-2-one within cells and tissues are mediated by various transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific compartments, such as the ribosomes, where it exerts its inhibitory effects on protein synthesis. The compound’s distribution within tissues can also influence its efficacy and toxicity, with higher concentrations in target tissues leading to more pronounced effects.

Subcellular Localization

5-Cyclohexyloxazolidine-2-one is primarily localized in the ribosomes, where it inhibits protein synthesis. This subcellular localization is critical for its function, as it allows the compound to directly interact with the ribosomal peptidyl transferase center . Additionally, post-translational modifications and targeting signals may influence its localization to specific cellular compartments, enhancing its efficacy in inhibiting protein synthesis.

特性

IUPAC Name |

5-cyclohexyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACCQUACLBKOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Dimethyl-4-[2-(toluene-4-sulfonyloxy)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1466815.png)